Cas no 1703746-83-1 (2-(dimethylamino)-N-(3-ethynylphenyl)acetamide)

2-(dimethylamino)-N-(3-ethynylphenyl)acetamide structure
1703746-83-1 structure
商品名:2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
CAS番号:1703746-83-1
MF:C12H14N2O
メガワット:202.252362728119
CID:5790739
PubChem ID:103619919

2-(dimethylamino)-N-(3-ethynylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
    • 1703746-83-1
    • EN300-744057
    • インチ: 1S/C12H14N2O/c1-4-10-6-5-7-11(8-10)13-12(15)9-14(2)3/h1,5-8H,9H2,2-3H3,(H,13,15)
    • InChIKey: MIDXGMRSRODPDO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN(C)C)NC1C=CC=C(C#C)C=1

計算された属性

  • せいみつぶんしりょう: 202.110613074g/mol
  • どういたいしつりょう: 202.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 32.3Ų

2-(dimethylamino)-N-(3-ethynylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-744057-2.5g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
2.5g
$1230.0 2025-03-11
Enamine
EN300-744057-0.1g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
0.1g
$553.0 2025-03-11
Enamine
EN300-744057-0.25g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
0.25g
$579.0 2025-03-11
Enamine
EN300-744057-1.0g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
1.0g
$628.0 2025-03-11
Enamine
EN300-744057-5.0g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
5.0g
$1821.0 2025-03-11
Enamine
EN300-744057-10.0g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
10.0g
$2701.0 2025-03-11
Enamine
EN300-744057-0.05g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
0.05g
$528.0 2025-03-11
Enamine
EN300-744057-0.5g
2-(dimethylamino)-N-(3-ethynylphenyl)acetamide
1703746-83-1 95.0%
0.5g
$603.0 2025-03-11

2-(dimethylamino)-N-(3-ethynylphenyl)acetamide 関連文献

2-(dimethylamino)-N-(3-ethynylphenyl)acetamideに関する追加情報

Introduction to 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide (CAS No. 1703746-83-1) in Modern Chemical and Pharmaceutical Research

2-(dimethylamino)-N-(3-ethynylphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 1703746-83-1, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of amides, characterized by a carbonyl group linked to a nitrogen atom, which is further substituted with various functional groups. The presence of both a dimethylamino group and a 3-ethynylphenyl moiety in its molecular structure endows it with distinct chemical reactivity and binding capabilities, making it a valuable scaffold for the development of novel therapeutic agents.

The dimethylamino substituent at the C2 position introduces basicity to the molecule, which can be exploited in designing compounds that interact with acidic biomolecules such as enzymes or receptors. This feature is particularly relevant in drug design, where charge-charge interactions play a crucial role in determining binding affinity and selectivity. On the other hand, the 3-ethynylphenyl group at the N position contributes to the compound's aromaticity and electronic properties, which can influence its solubility, metabolic stability, and interaction with biological targets. The combination of these two substituents creates a versatile platform for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives, particularly those incorporating aryl and heteroaryl groups. The 3-ethynylphenyl moiety, in particular, has been studied for its ability to enhance binding interactions due to its electron-deficient nature and potential for π-stacking interactions with biological targets. These interactions are critical in drug design, as they can improve both affinity and selectivity. Furthermore, the ethynyl group provides a site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely used in medicinal chemistry to introduce diverse aryl or heteroaryl groups into molecular frameworks.

One of the most compelling aspects of 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide is its potential application in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have suggested that amide derivatives with similar structural motifs may interact with enzymes involved in inflammation, cancer signaling, or neurodegenerative diseases. The basicity provided by the dimethylamino group allows for hydrogen bonding interactions with acidic residues in protein active sites, while the aromatic system can engage in hydrophobic or π-stacking interactions. These dual capabilities make this compound a promising candidate for structure-based drug design.

Recent advancements in computational chemistry have further enhanced the utility of compounds like 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding affinities and identify potential lead compounds with high precision. These computational methods complement traditional experimental approaches by providing rapid and cost-effective screening of large libraries of compounds. In particular, the interaction between the 3-ethynylphenyl group and target proteins has been computationally analyzed to optimize binding properties and minimize off-target effects.

The synthesis of 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include the formation of an amide bond between 3-ethynylbenzaldehyde and dimethylamine hydrochloride under basic conditions, followed by acetylation to introduce the acetamide moiety. Such synthetic routes underscore the compound's accessibility and suitability for further derivatization. Researchers have leveraged these synthetic strategies to produce analogs with modified substituents, enabling systematic exploration of structure-activity relationships (SAR).

From a pharmaceutical perspective, one of the most intriguing aspects of 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide is its potential as a prodrug or intermediate in drug development pipelines. Prodrugs are designed to enhance drug delivery or bioavailability by undergoing metabolic conversion into active pharmacophores within vivo systems. The amide linkage can be cleaved under physiological conditions or through enzymatic action, releasing an active molecule that interacts with biological targets. Additionally, intermediates like this compound can serve as building blocks for more complex molecules via further functionalization.

The role of 3-ethynylphenyl derivatives in medicinal chemistry has been well-documented due to their broad spectrum of biological activities. These compounds have been investigated for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The ethynyl group's reactivity allows for easy introduction of additional functional groups via cross-coupling reactions, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability. This adaptability makes 2-(dimethylamino)-N-(3-ethynylphenyl)acetamide a valuable asset in medicinal chemistry libraries.

In conclusion,2-(dimethylamino)-N-(3-ethynylphenyl)acetamide (CAS No. 1703746-83-1) represents a fascinating compound with significant potential in chemical research and pharmaceutical development. Its unique structural features—comprising both a basic dimethylamino group and an electron-deficient 3-ethynylphenyl moiety—endow it with versatile chemical reactivity and binding capabilities suitable for designing novel therapeutic agents. Recent advances in computational chemistry have further enhanced its utility by enabling precise prediction of binding affinities and optimization of drug-like properties.

The compound's synthetic accessibility allows for rapid derivatization into analogs with tailored biological activities through modifications at key positions such as the amide bond or aromatic ring system. Its potential applications span multiple therapeutic areas including oncology,inflammation,and neurodegenerative diseases,underscoring its importance as a scaffold for structure-based drug design.* Future research endeavors may focus on exploring new synthetic methodologies,improving pharmacokinetic profiles,and uncovering novel mechanisms of action through preclinical studies.* As our understanding*of biological pathways continues*to expand,*compounds like *2-(dimethylamino)-N-(3-ethynylphenyl)acetamide* will undoubtedly play an increasingly pivotal role*in advancing therapeutic strategies.*

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